molecular formula C20H12BrN3O4S B5027511 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5027511
M. Wt: 470.3 g/mol
InChI Key: HHXXJZXKYCFJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound is characterized by the presence of a thiazole ring, a furan ring, and various substituents including bromophenyl and nitrophenyl groups. It has garnered interest in scientific research due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity. In anticancer applications, it may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide is unique due to its combination of thiazole and furan rings, which contribute to its diverse biological activities. The presence of both bromophenyl and nitrophenyl groups enhances its reactivity and potential as a lead compound for drug development .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrN3O4S/c21-13-7-5-12(6-8-13)15-11-29-20(22-15)23-19(25)18-10-9-17(28-18)14-3-1-2-4-16(14)24(26)27/h1-11H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXXJZXKYCFJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.